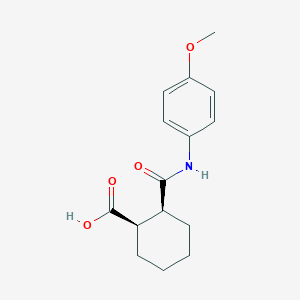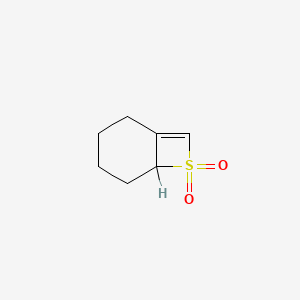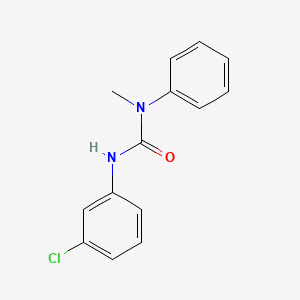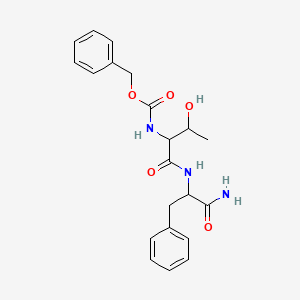
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Trimethylchalcone is a chalcone derivative, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound 2’,4’,6’-Trimethylchalcone has the molecular formula C18H18O and a molecular weight of 250.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2’,4’,6’-Trimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: While specific industrial production methods for 2’,4’,6’-Trimethylchalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or other substituted chalcones.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds and heterocycles.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2’,4’,6’-Trimethylchalcone involves its interaction with various molecular targets and pathways. For instance, chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis .
Comparaison Avec Des Composés Similaires
2’,4’,4’-Trihydroxychalcone (Isoliquiritigenin): Known for its antioxidant and anti-inflammatory properties.
2’,4’,3,4’-Tetrahydroxychalcone (Butein): Exhibits strong anticancer and anti-inflammatory activities.
2’,4’,6’-Trimethoxychalcone: Studied for its anticancer effects.
Uniqueness: 2’,4’,6’-Trimethylchalcone is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2’, 4’, and 6’ positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Numéro CAS |
6332-04-3 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
Clé InChI |
FLJAEHNSTVEODG-MDZDMXLPSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)




![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
